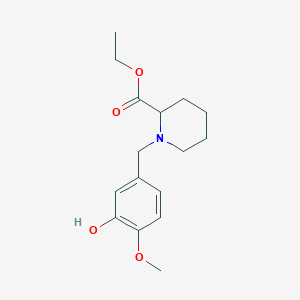![molecular formula C18H24N2O2S B5233057 3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5233057.png)
3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione, also known as DPM-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazolidinedione derivative, which is a class of compounds known for their antidiabetic and anti-inflammatory properties. DPM-5 has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have shown that 3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione may exert its anticancer effects by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, 3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. Studies have shown that 3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione can inhibit the activity of various enzymes, including tyrosine kinases and cyclooxygenases. Additionally, 3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic applications. Additionally, 3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione is relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one of the limitations of using 3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione. One area of research is the development of more potent and selective analogs of 3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione and its potential therapeutic applications. Finally, studies are needed to determine the safety and toxicity of 3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione in animal models and humans.
Synthesemethoden
The synthesis of 3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-methylbenzaldehyde with 3-(dipropylamino)propanal in the presence of sodium methoxide. This reaction results in the formation of the intermediate product, 3-[(dipropylamino)methyl]-5-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, which is then further reacted with acetic anhydride to form the final product, 3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications. One of the major areas of research has been its potential use as an anticancer agent. Studies have shown that 3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione has significant antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, 3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Eigenschaften
IUPAC Name |
(5E)-3-[(dipropylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-4-10-19(11-5-2)13-20-17(21)16(23-18(20)22)12-15-8-6-14(3)7-9-15/h6-9,12H,4-5,10-11,13H2,1-3H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGGLDIUKOCGBQ-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CN1C(=O)C(=CC2=CC=C(C=C2)C)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)CN1C(=O)/C(=C\C2=CC=C(C=C2)C)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-[(dipropylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-ethoxybenzyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5232999.png)
![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)
![methyl 2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5233011.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)
![1-[3-(benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5233020.png)
![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5233028.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)


![2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5233058.png)